1-(4-methoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
1-(4-methoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the molecular mechanisms of disease.
Pharmaceutical Development:
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
Receptor Binding: It may bind to certain receptors on the cell surface, modulating signaling pathways that control cell growth and survival.
Pathway Modulation: By affecting key signaling pathways, the compound can induce cell cycle arrest, apoptosis, or other cellular responses that contribute to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-4-oxo-N-[4-(morpholin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.
1-(4-methoxyphenyl)-4-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(4-methoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidin-1-ylsulfonyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O5S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O5S/c1-32-19-9-7-18(8-10-19)27-16-13-21(28)22(25-27)23(29)24-17-5-11-20(12-6-17)33(30,31)26-14-3-2-4-15-26/h5-13,16H,2-4,14-15H2,1H3,(H,24,29) |
InChI Key |
ZBWRPPLZZSSRMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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